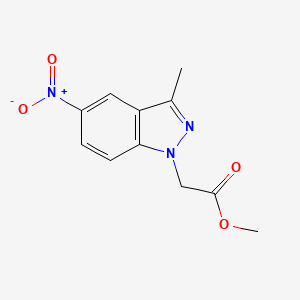

methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate

Description

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group and a methyl group attached to the indazole ring, which can influence its reactivity and biological properties.

Properties

IUPAC Name |

methyl 2-(3-methyl-5-nitroindazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTJXQIZXYUPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate typically involves the nitration of a methyl-substituted indazole followed by esterification. One common method includes:

Nitration: The starting material, 3-methylindazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Esterification: The nitrated product is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, or it can undergo transesterification with different alcohols in the presence of an acid or base catalyst.

Oxidation: The methyl group on the indazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Aqueous sodium hydroxide for hydrolysis, acid or base catalysts for transesterification.

Oxidation: Potassium permanganate for oxidation of the methyl group.

Major Products Formed

Reduction: 2-(3-methyl-5-amino-1H-indazol-1-yl)acetate.

Substitution: 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetic acid or different esters.

Oxidation: 2-(3-carboxy-5-nitro-1H-indazol-1-yl)acetate.

Scientific Research Applications

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities.

Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.

Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the indazole ring.

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The indazole ring can also interact with specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-5-nitroimidazole: Similar in structure but with an imidazole ring instead of an indazole ring.

3-Methyl-5-nitroindazole: Lacks the ester group, making it less versatile in chemical modifications.

Methyl 2-(5-nitro-1H-indazol-1-yl)acetate: Similar but without the methyl group on the indazole ring.

Uniqueness

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is unique due to the presence of both a nitro group and a methyl group on the indazole ring, as well as an ester functional group. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in research and industrial applications.

Biological Activity

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Target of Action

this compound acts primarily by modulating various kinases involved in critical cellular processes. Indazole derivatives are known to inhibit key kinases that play roles in cancer progression, inflammation, and other pathological conditions.

Biochemical Pathways

The compound influences multiple biochemical pathways, which can lead to a variety of biological effects. Notably, it has been shown to exhibit:

- Antibacterial Activity : Effective against various bacterial strains.

- Antitumor Activity : Demonstrated potential in inhibiting tumor growth through apoptosis induction in cancer cells.

- Anti-inflammatory Properties : Reduces inflammation markers in vitro and in vivo.

- Antioxidant Effects : Scavenges free radicals, thereby protecting cells from oxidative stress .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Antitumor Activity : A study demonstrated that this compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 0.34 μM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Antibacterial Properties : In vitro tests showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .

- Anti-inflammatory Effects : Research indicated that this compound could lower levels of pro-inflammatory cytokines in cell cultures, suggesting its utility in developing treatments for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.